Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
CAS No.: 449175-57-9
Cat. No.: VC20751400
Molecular Formula: C31H37KN2O8S2
Molecular Weight: 668.9 g/mol
* For research use only. Not for human or veterinary use.
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate - 449175-57-9](/images/no_structure.jpg)
Specification
CAS No. | 449175-57-9 |
---|---|
Molecular Formula | C31H37KN2O8S2 |
Molecular Weight | 668.9 g/mol |
IUPAC Name | potassium;(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Standard InChI | InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1 |
Standard InChI Key | YISNCKBAILWZRU-UHFFFAOYSA-M |
Isomeric SMILES | CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Introduction
Synthesis and Purification
The synthesis of such compounds typically involves multi-step organic reactions. Starting materials often include simpler indole derivatives, which undergo functionalization to introduce carboxylic acid and sulfonic acid groups. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Biological Applications
Compounds with similar structures are used in biological research for imaging and tracking protein interactions. Their ability to emit fluorescence upon excitation makes them valuable tools for studying cellular processes and molecular dynamics. Interaction studies focus on the binding affinity with thiol-containing biomolecules, which is essential for understanding how effectively these compounds can label target proteins without disrupting their biological functions.
Research Findings and Challenges
While specific research findings on Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate are not available, related compounds have shown significant biological activity. Challenges in the field include optimizing the synthesis process to improve yield and purity and further exploring the compound's specificity and reactivity with various biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume